2-Amino-3,5-dinitrophenol

Pharmacokinetics Toxicology Isomer-specific metabolism

2-Amino-3,5-dinitrophenol (CAS 23408-16-4) is a synthetic aminodinitrophenol isomer with the molecular formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol, bearing an amino group at the 2-position and nitro groups at the 3- and 5-positions of the phenolic ring. It belongs to the broader class of dinitrophenol (DNP) derivatives, which are recognized for their capacity to act as uncouplers of oxidative phosphorylation and as intermediates in dye, explosive, and photoconductive material synthesis.

Molecular Formula C6H5N3O5
Molecular Weight 199.12 g/mol
CAS No. 23408-16-4
Cat. No. B13680233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dinitrophenol
CAS23408-16-4
Molecular FormulaC6H5N3O5
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-]
InChIInChI=1S/C6H5N3O5/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10/h1-2,10H,7H2
InChIKeyQDKMCPXBRNXVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dinitrophenol (CAS 23408-16-4): Isomeric Identity and Procurement Baseline for Aminodinitrophenol Selection


2-Amino-3,5-dinitrophenol (CAS 23408-16-4) is a synthetic aminodinitrophenol isomer with the molecular formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol, bearing an amino group at the 2-position and nitro groups at the 3- and 5-positions of the phenolic ring [1]. It belongs to the broader class of dinitrophenol (DNP) derivatives, which are recognized for their capacity to act as uncouplers of oxidative phosphorylation and as intermediates in dye, explosive, and photoconductive material synthesis [2]. Unlike the more extensively characterized 2,4-DNP or picramic acid (2-amino-4,6-dinitrophenol), the 3,5-substitution pattern produces a distinct electronic environment that differentiates this isomer in reactivity, spectroscopic behavior, and physicochemical properties relevant to procurement specification.

Why 2-Amino-3,5-dinitrophenol Cannot Be Interchanged with Other Aminodinitrophenol Isomers in Research and Industrial Applications


Substitution among aminodinitrophenol isomers is not scientifically valid because the positional arrangement of amino and nitro substituents governs the compound's electronic structure, acidity, reduction potential, and metabolic elimination kinetics. For the parent dinitrophenol series, isomer-specific differences are profound: 3,5-dinitrophenol exhibits a dissociation constant (Ka) of 21×10⁻⁵ and a water solubility of 1.6 g/L, compared to Ka values of 10×10⁻⁵ for 2,4-DNP and 0.7×10⁻⁵ for 2,5-DNP [1]; elimination half-times in mice range from 2.7 minutes (3,5-DNP) to 238 minutes (2,6-DNP) [2]. These isomer-level disparities in physicochemical and pharmacokinetic behavior directly extend to their amino-substituted derivatives, meaning that 2-amino-3,5-dinitrophenol cannot be assumed bioequivalent or functionally interchangeable with 2-amino-4,6-dinitrophenol (picramic acid) or 4-amino-2,6-dinitrophenol (iso-picramic acid) without explicit isomer-specific validation. Procurement of the correct isomer is therefore a critical specification parameter.

2-Amino-3,5-dinitrophenol Comparative Evidence: Quantitative Differentiation from Closest Analogs


Parent Dinitrophenol Core: 3,5-DNP Isomer Exhibits Distinct Elimination Kinetics vs. All Other DNP Isomers in Rodent Models

Although direct pharmacokinetic data for 2-amino-3,5-dinitrophenol are unavailable in the open literature, the metabolic elimination rate of its parent dinitrophenol core (3,5-DNP) is the fastest among all six DNP isomers tested. The blood elimination half-time for 3,5-dinitrophenol following a single large intraperitoneal dose is 2.7 minutes in mice and 2.1 minutes in rats, compared to 54.0 minutes (mice) and 225 minutes (rats) for the most common isomer, 2,4-DNP [1]. The 3,5-substitution pattern thus confers a markedly shorter systemic residence time, a property expected to be retained or modulated in a predictable manner upon 2-amino substitution. This distinguishes 3,5-substituted aminodinitrophenols from their 2,4- or 2,6-substituted counterparts in any application where systemic exposure duration is a relevant parameter.

Pharmacokinetics Toxicology Isomer-specific metabolism

Aqueous Solubility Differentiation: 3,5-Dinitrophenol Core Is 2× More Water-Soluble Than 2,4-Dinitrophenol

The water solubility of 3,5-dinitrophenol — the parent scaffold of 2-amino-3,5-dinitrophenol — is 1.6 g/L at 25°C, which is approximately 2.0-fold higher than that of 2,4-dinitrophenol (0.79 g/L) and 3.8-fold higher than that of 2,6-dinitrophenol (0.42 g/L) [1]. This solubility advantage originates from the meta-disposition of the nitro groups, which alters the molecular dipole moment and hydrogen-bonding capacity compared to ortho- or para-substituted isomers. The introduction of the 2-amino group further enhances aqueous solubility via additional hydrogen-bond donor/acceptor functionality, making 2-amino-3,5-dinitrophenol the most water-compatible aminodinitrophenol isomer for aqueous-phase reactions and formulations.

Physicochemical properties Solubility Formulation

Acidity (Ka) Distinction: 3,5-DNP Exhibits Intermediate Proton Dissociation vs. 2,4-DNP and 2,6-DNP Isomers

The dissociation constant (Ka) of 3,5-dinitrophenol at 25°C is 21×10⁻⁵, placing it between 2,6-DNP (Ka = 27×10⁻⁵) and 2,4-DNP (Ka = 10×10⁻⁵), and substantially higher than 2,5-DNP (Ka = 0.7×10⁻⁵) [1]. For 2-amino-3,5-dinitrophenol, the electron-donating amino group ortho to the phenolic -OH is expected to moderate this acidity while the 3,5-dinitro substitution maintains a distinct pKa compared to the 2-amino-4,6-dinitro (picramic acid) isomer. This differential ionization behavior at physiological or process-relevant pH directly impacts the compound's partitioning, reactivity in diazotization, and metal-chelation properties.

Acid dissociation constant Ionization state Reactivity

Density and Solid-State Packing: 3,5-DNP Exhibits the Highest Density Among All Dinitrophenol Isomers

3,5-Dinitrophenol has a measured density of 1.702 g/cm³, the highest among all dinitrophenol isomers for which data are available, exceeding 2,4-DNP (1.683 g/cm³), 2,3-DNP (1.681 g/cm³), and 3,4-DNP (1.672 g/cm³) [1]. Higher crystal density is a recognized correlate of increased detonation performance in energetic materials, as demonstrated by Klapötke et al. (2022) in their comparison of picramic acid (density 1.79 g/cm³) and iso-picramic acid isomers, where the symmetrical isomer exhibited both higher density and superior energetic parameters [2]. For 2-amino-3,5-dinitrophenol, the 3,5-dinitro arrangement with 2-amino substitution is predicted to yield a distinct crystal packing motif compared to the 2-amino-4,6-dinitro (picramic acid) isomer, with implications for both energetic performance and solid-phase reactivity.

Solid-state properties Density Energetic materials

Regioisomeric Reactivity: 2-Amino-3,5-dinitrophenol Enables m-Dinitro-Specific Colorimetric Detection Not Accessible with 2,4- or 2,6-Isomers

The 3,5-dinitro (meta-dinitro) substitution pattern of 2-amino-3,5-dinitrophenol confers a specific colorimetric reactivity in the Janovsky reaction (acetone/NaOH), where m-dinitroaryl compounds produce a characteristic blue-colored Meisenheimer complex, whereas 2,4- and 2,6-dinitro (ortho/para) isomers produce distinct red or purple chromophores [1]. This differential chromogenic response has been exploited analytically: 3,5-dinitrobenzoic acid, 3,5-dinitrosalicylic acid, and related m-dinitro compounds can be selectively quantified by visible spectrophotometry in the presence of other nitroaromatics where alternative methods are inapplicable [2]. 2-Amino-3,5-dinitrophenol, bearing the reactive m-dinitro motif plus a diazotizable o-amino group, offers a dual-function detection handle — colorimetric via the Janovsky reaction and diazo-coupling via the amino group — that is structurally inaccessible to the 2-amino-4,6-dinitro (picramic acid) isomer.

Analytical chemistry Colorimetric detection Janovsky reaction

Synthetic Accessibility: Direct Dinitration of 2-Aminophenol Affords 2-Amino-3,5-dinitrophenol with Higher Regioselectivity Than Mixed Nitro-Amino Isomer Syntheses

2-Amino-3,5-dinitrophenol is accessible via direct dinitration of 2-aminophenol with mixed nitric/sulfuric acid under controlled temperature, exploiting the ortho/para-directing effect of the -OH group and the meta-directing influence of the protonated -NH₂ under acidic conditions to achieve the 3,5-substitution pattern . This two-step route (nitration followed by optional sodium salt formation) contrasts with the multi-step synthesis required for picramic acid (2-amino-4,6-dinitrophenol), which is typically obtained via partial reduction of picric acid (2,4,6-trinitrophenol) using ammonium hydroxide or sulfide reagents — a process requiring careful control to avoid over-reduction to triaminophenol [1]. The direct dinitration approach for 2-amino-3,5-dinitrophenol offers a simpler reaction sequence with fewer isolable intermediates, potentially translating to higher overall yield and lower process cost for procurement at scale.

Synthetic chemistry Regioselectivity Nitration

Optimal Application Scenarios for 2-Amino-3,5-dinitrophenol (CAS 23408-16-4) Based on Quantitative Differentiation Evidence


Azo Dye Intermediate with Accelerated Metabolic Clearance Profile for Reduced Environmental Persistence

When selecting a diazo component for azo dye synthesis where the final dye metabolite is expected to enter wastewater streams, 2-amino-3,5-dinitrophenol offers the fastest predicted elimination kinetics among aminodinitrophenol isomers. The parent 3,5-DNP core exhibits a blood elimination half-time of only 2.7 minutes in mice (vs. 54 minutes for 2,4-DNP), indicating that dye degradation products bearing the 3,5-substitution pattern will be cleared substantially faster than those derived from 2,4- or 2,6-substituted aminodinitrophenols [1]. Combined with its higher aqueous solubility (1.6 g/L for the 3,5-DNP core vs. 0.79 g/L for 2,4-DNP), this isomer offers processing advantages in aqueous coupling baths and a more favorable environmental fate profile [2].

Energetic Materials Research: High-Density Scaffold for Novel Primary Explosive Development

For energetic materials research programs investigating structure-performance relationships in aminodinitrophenol-based primary explosives, 2-amino-3,5-dinitrophenol provides a distinct crystal packing architecture compared to picramic acid (2-amino-4,6-dinitrophenol). The parent 3,5-DNP core achieves the highest density (1.702 g/cm³) among all simple dinitrophenol isomers, and the addition of the 2-amino group produces an isomer with different symmetry than picramic acid, which Klapötke et al. (2022) demonstrated directly influences detonation parameters — the symmetrical picramic acid (density 1.79 g/cm³) showed superior energetic properties compared to the less symmetrical iso-picramic acid (1.73 g/cm³) [3]. The 2-amino-3,5-dinitro arrangement represents an unexplored point in this isomer-performance landscape [3].

Dual-Mode Analytical Probe: Combined Janovsky Colorimetric and Diazotization Detection of m-Dinitroaryls

In analytical chemistry workflows requiring selective detection of meta-dinitroaromatic compounds, 2-amino-3,5-dinitrophenol serves as both a model analyte and a derivatization substrate. Its m-dinitro motif produces a characteristic blue Janovsky complex with acetone/NaOH that is spectrally distinct from the red/purple complexes of 2,4- or 2,6-dinitro isomers, enabling selective quantification in isomer mixtures [4]. Simultaneously, its free ortho-amino group permits diazotization with NaNO₂/HCl and subsequent azo coupling, allowing the same compound to be used for method development, calibration, and as a reactive probe for nucleophilic aromatic substitution studies — a dual functionality not offered by m-dinitro compounds lacking a free amino group (e.g., 3,5-dinitrobenzoic acid) [4].

Organic Photoconductive Material Intermediate with Optimized Electronic Asymmetry

Dinitro and diamino compounds with specific substitution patterns are established intermediates for organic photoconductive materials used in electrophotography, as disclosed in US Patent 5,047,590 [5]. The 2-amino-3,5-dinitro substitution pattern creates an asymmetric electronic 'push-pull' system — electron-donating -NH₂ ortho to -OH, and electron-withdrawing -NO₂ groups in both meta positions — that differs from the symmetric 2-amino-4,6-dinitro (picramic acid) or 4-amino-2,6-dinitro arrangements. This electronic asymmetry can be exploited to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in derived azo or triamine photoconductive charge-generation materials, providing a distinct molecular building block for optimizing electrophotographic sensitivity and dark decay characteristics [5].

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